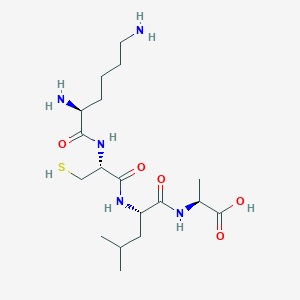
Agn-PC-0nbq2G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0nbq2G is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is part of a broader class of compounds known for their significant roles in chemical reactions, industrial processes, and biomedical applications.
Preparation Methods
The synthesis of Agn-PC-0nbq2G can be achieved through several methods, including the template method, electrochemical method, wet chemical method, and polyol method . Each method has its own set of reaction conditions and industrial production techniques:
Template Method: This involves using a prefabricated template with numerous pores to pattern the nanowires.
Electrochemical Method: This method utilizes electrochemical reactions to produce the compound.
Wet Chemical Method: This involves chemical reactions in a liquid medium to synthesize the compound.
Polyol Method: This method uses polyols as reducing agents to produce the compound.
Chemical Reactions Analysis
Agn-PC-0nbq2G undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Reduction: Reduction reactions can occur with reducing agents such as hydrogen or other reducing chemicals.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of this compound with hydrochloric acid can produce silver chloride and nitric acid .
Scientific Research Applications
Agn-PC-0nbq2G has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Agn-PC-0nbq2G involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects through various mechanisms, including:
Binding to Molecular Targets: This compound can bind to specific molecular targets, altering their function and activity.
Pathway Modulation: The compound can modulate various biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Agn-PC-0nbq2G can be compared with other similar compounds, such as AGN-PC-0CUK9P . While both compounds share some similarities, this compound has unique properties that make it distinct. For example, this compound may have different binding affinities and reaction conditions compared to AGN-PC-0CUK9P .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
176226-24-7 |
|---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-(2-methylprop-2-enyl)naphthalen-1-ol |
InChI |
InChI=1S/C14H14O/c1-10(2)9-12-8-7-11-5-3-4-6-13(11)14(12)15/h3-8,15H,1,9H2,2H3 |
InChI Key |
MAPWTHHKMIJWJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1=C(C2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione)](/img/structure/B12565608.png)

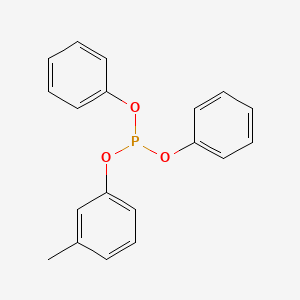
![4-[(3,5,5-Trimethylhexanoyl)oxy]benzoic acid](/img/structure/B12565622.png)
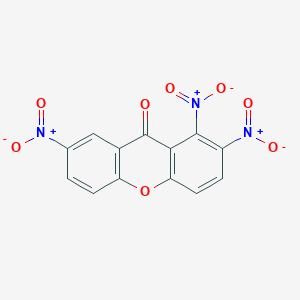
![Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, ethyl ester](/img/structure/B12565635.png)
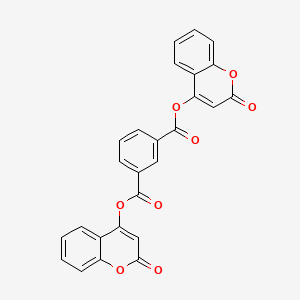
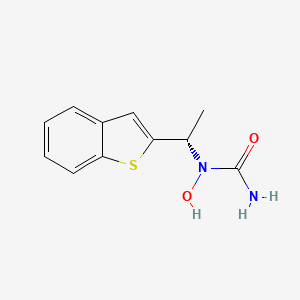
![7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12565655.png)
![Methyl [5-(cyclopentyloxy)-2-fluorophenyl]carbamate](/img/structure/B12565660.png)
![Ethanethiol, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-](/img/structure/B12565673.png)
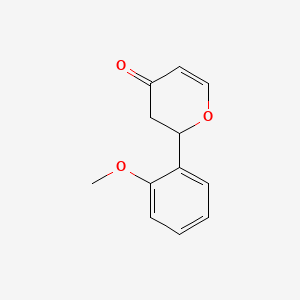
![Acetic acid--[4-(prop-2-yn-1-yl)cyclohexyl]methanol (1/1)](/img/structure/B12565679.png)
